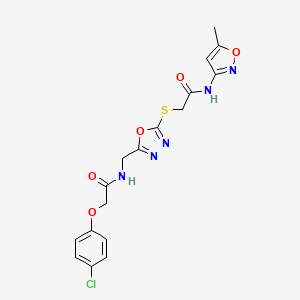
2-(4-chlorophenoxy)-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O5S and its molecular weight is 437.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-chlorophenoxy)-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide, with the CAS number 2034459-93-1, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, immunosuppressive effects, and other relevant pharmacological activities.
The molecular formula of the compound is C15H13ClN4O4, with a molecular weight of 348.74 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The compound has been investigated for various biological activities:
1. Cytotoxicity
Cytotoxicity assays have demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines. For example, studies have shown IC50 values indicating effective cell growth inhibition in human solid tumors and leukemia cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| HCT116 (Colon Cancer) | 10.0 |
| CCRF-CEM (Leukemia) | 8.0 |
| K562 (Leukemia) | 9.5 |
2. Immunosuppressive Activity
In vitro studies have indicated that the compound possesses potent immunosuppressive properties. It has been shown to inhibit T-cell proliferation and cytokine production, suggesting its potential application in autoimmune diseases and transplant rejection scenarios .
The biological activity of this compound may involve several mechanisms:
1. Cell Cycle Arrest
Research indicates that treatment with this compound leads to cell cycle arrest in the G2/M phase in sensitive cancer cells, which is a critical mechanism for its cytotoxic effects .
2. Induction of Apoptosis
The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Lung Cancer Cells : A study demonstrated that treatment with 10 µM of the compound resulted in a significant reduction in cell viability after 48 hours, correlating with increased apoptosis markers.
- Autoimmune Disease Model : In an animal model of autoimmune disease, administration of the compound led to reduced symptoms and improved survival rates compared to controls.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O5S/c1-10-6-13(23-28-10)20-15(25)9-29-17-22-21-16(27-17)7-19-14(24)8-26-12-4-2-11(18)3-5-12/h2-6H,7-9H2,1H3,(H,19,24)(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLLJXQUHGSKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














